molecular formula C26H28N4O2 B13733033 (E)-1-(3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)piperidine-2-carboxamide

(E)-1-(3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)piperidine-2-carboxamide

Cat. No.: B13733033
M. Wt: 428.5 g/mol
InChI Key: SKDKPKFZKHHGCG-BUHFOSPRSA-N
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Description

(E)-1-(3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)piperidine-2-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)piperidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the acrylamide group and the piperidine ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)piperidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound may be studied for its potential biological activity. Researchers could investigate its interactions with various biomolecules and its effects on biological systems.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. This might include its use as a drug candidate for treating specific diseases or conditions.

Industry

In industry, this compound could be utilized in the development of new materials or as a catalyst in chemical processes. Its unique properties might offer advantages in terms of stability, reactivity, or performance.

Mechanism of Action

The mechanism of action of (E)-1-(3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)piperidine-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-1-(3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)piperidine-2-carboxamide include other pyrazole derivatives, acrylamide derivatives, and piperidine derivatives. Examples include:

  • 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole
  • N-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide
  • Piperidine-2-carboxamide

Uniqueness

What sets this compound apart is its combination of these three distinct moieties in a single molecule. This unique structure may confer specific properties or activities that are not observed in the individual components or other similar compounds.

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

1-[(E)-3-[3-(3,4-dimethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]piperidine-2-carboxamide

InChI

InChI=1S/C26H28N4O2/c1-18-11-12-20(16-19(18)2)25-21(17-30(28-25)22-8-4-3-5-9-22)13-14-24(31)29-15-7-6-10-23(29)26(27)32/h3-5,8-9,11-14,16-17,23H,6-7,10,15H2,1-2H3,(H2,27,32)/b14-13+

InChI Key

SKDKPKFZKHHGCG-BUHFOSPRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2/C=C/C(=O)N3CCCCC3C(=O)N)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)N3CCCCC3C(=O)N)C4=CC=CC=C4)C

Origin of Product

United States

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